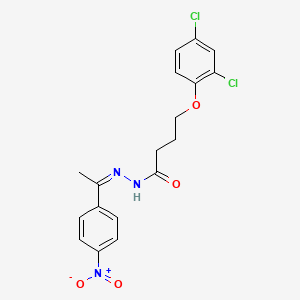

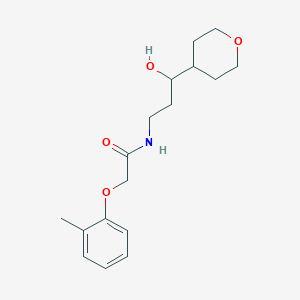

(Z)-4-(2,4-dichlorophenoxy)-N'-(1-(4-nitrophenyl)ethylidene)butanehydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-(2,4-dichlorophenoxy)-N'-(1-(4-nitrophenyl)ethylidene)butanehydrazide, commonly known as DCNB, is a herbicide that belongs to the family of phenoxy-carboxylic acid herbicides. It is widely used in the agricultural industry to control broadleaf weeds in crops such as soybeans, peanuts, and cotton. Although DCNB has been in use for several decades, there is still ongoing research on its synthesis, mechanism of action, and potential applications.

Scientific Research Applications

Optical Nonlinearity and Limiting Studies

Hydrazones and hydrazides have been investigated for their third-order nonlinear optical properties, showing promise in optical device applications like optical limiters and switches. For example, the study by Naseema et al. (2012) on propane hydrazides explored the nonlinear optical behaviors using Z-scan techniques, revealing significant two-photon absorption properties. These findings suggest potential applications in optical limiting, highlighting the material's ability to protect delicate optical sensors from damage by intense light sources (Naseema et al., 2012).

Photophysical Studies

Hemicyanine dyes, related to hydrazide derivatives in their photophysical behaviors, have been studied in various solvents to understand their photoisomerization and charge transfer processes. Seth et al. (2009) investigated the photophysics of a hemicyanine dye in dioxane-water mixtures and ionic liquids, revealing insights into solvent effects on photoinduced behaviors. This research has implications for designing photostable dyes with specific photochemical and photophysical properties (Seth et al., 2009).

Environmental Applications

Polysilsesquioxanes, another class of compounds related to hydrazides in terms of their potential for modification and application in environmental contexts, have been synthesized for the adsorption of phenolic compounds. Burleigh et al. (2002) synthesized arylene- and ethylene-bridged polysilsesquioxanes, exploring their efficiency in removing phenols from the environment. This research underscores the potential of modified organosilicon compounds in environmental cleanup and pollution control (Burleigh et al., 2002).

Synthesis and Characterization

The synthesis and characterization of new organic compounds are crucial for expanding the applications of hydrazides and related derivatives. Purandara et al. (2019) synthesized and characterized a new organic hydrazide derivative, exploring its crystal structure and nonlinear optical properties. Their research contributes to the development of materials with potential applications in optical limiting due to reverse saturable absorption behaviors (Purandara et al., 2019).

properties

IUPAC Name |

4-(2,4-dichlorophenoxy)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2N3O4/c1-12(13-4-7-15(8-5-13)23(25)26)21-22-18(24)3-2-10-27-17-9-6-14(19)11-16(17)20/h4-9,11H,2-3,10H2,1H3,(H,22,24)/b21-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLUDIPFMKDQPP-MTJSOVHGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/NC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl)/C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-propyl-N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2611208.png)

![3-(2-Bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B2611210.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2611215.png)

![3-(2-ethoxyethyl)-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2611216.png)

![2-Chloro-1-[4-(2,3,4-trimethoxybenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B2611217.png)

![2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2611222.png)

![5-Methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B2611223.png)

![N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![N-[(2-Ethylphenyl)methyl]-N-[(4-methoxyoxan-4-yl)methyl]prop-2-enamide](/img/structure/B2611230.png)